

# Spectroscopic Analysis of 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Overview

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## Compound of Interest

**Compound Name:** 2-Bromo-4-fluoro-N-methylbenzamide

**Cat. No.:** B1318518

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Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for **2-Bromo-4-fluoro-N-methylbenzamide** (CAS No. 923138-87-8) is not available at this time. While information regarding its isomer, 4-Bromo-2-fluoro-N-methylbenzamide, is accessible, the specific data required for a complete technical guide on the 2-bromo isomer remains unpublished.

This guide, therefore, serves to outline the expected spectroscopic characteristics of **2-Bromo-4-fluoro-N-methylbenzamide** based on the analysis of its structural features and by drawing parallels with its isomers and related benzamide derivatives. It also provides generalized experimental protocols for the acquisition of the necessary spectroscopic data, which can be applied once a sample of the compound is available.

## Predicted Spectroscopic Data

The structural elucidation of **2-Bromo-4-fluoro-N-methylbenzamide** would rely on the combined interpretation of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data. The following tables summarize the anticipated data for each technique.

**Table 1: Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	d	1H	Ar-H (ortho to C=O)
~ 7.2 - 7.5	m	2H	Ar-H
~ 6.0 - 6.5	br s	1H	N-H
~ 3.0	d	3H	N-CH <sub>3</sub>

Note: The exact chemical shifts and coupling constants for the aromatic protons would be influenced by the combined electronic effects of the bromo, fluoro, and amide functionalities.

**Table 2: Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 165 - 170	C=O
~ 158 - 162 (d)	C-F
~ 135 - 140	C-Br
~ 115 - 135	Ar-C
~ 26 - 30	N-CH <sub>3</sub>

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

**Table 3: Predicted IR Spectroscopy Data (ATR)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Medium, Sharp	N-H Stretch
~ 1640	Strong	C=O Stretch (Amide I)
~ 1540	Medium	N-H Bend (Amide II)
~ 1250	Strong	C-N Stretch
~ 1100	Strong	C-F Stretch
~ 600 - 800	Medium	C-Br Stretch

**Table 4: Predicted Mass Spectrometry Data (EI)**

m/z	Interpretation
231/233	[M] <sup>+</sup> . Isotopic pattern for Br
216/218	[M - CH <sub>3</sub> ] <sup>+</sup>
188/190	[M - C(O)NHCH <sub>3</sub> ] <sup>+</sup>
152	[M - Br] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-Bromo-4-fluoro-N-methylbenzamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Bromo-4-fluoro-N-methylbenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:**

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: Standard single pulse
  - Spectral Width: -2 to 12 ppm
  - Acquisition Time: ~4 seconds
  - Relaxation Delay: 1 second
  - Number of Scans: 16
- <sup>13</sup>C NMR Parameters:
  - Pulse Program: Proton-decoupled single pulse
  - Spectral Width: 0 to 220 ppm
  - Acquisition Time: ~1.5 seconds
  - Relaxation Delay: 2 seconds
  - Number of Scans: 1024

## Infrared (IR) Spectroscopy

**Sample Preparation and Acquisition:**

- Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:

- Ensure the ATR crystal is clean by wiping it with isopropanol.
- Record a background spectrum.
- Place a small amount of the solid **2-Bromo-4-fluoro-N-methylbenzamide** onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.
- Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Perform ATR correction on the resulting spectrum.

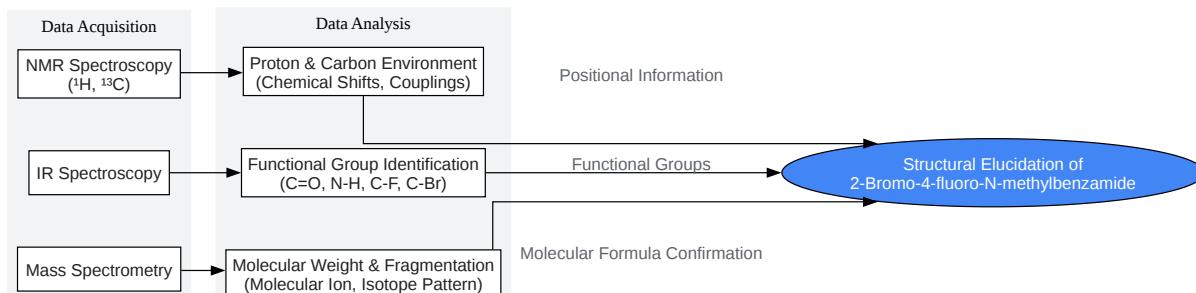
## Mass Spectrometry (MS)

Sample Preparation and Acquisition:

- Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: Direct insertion probe or via Gas Chromatography (GC-MS).
- EI Parameters:
  - Ionization Energy: 70 eV
  - Source Temperature: 230 °C
  - Mass Range: m/z 40-500

## Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **2-Bromo-4-fluoro-N-methylbenzamide** using the acquired spectroscopic data.



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### A logical workflow for the structural elucidation of **2-Bromo-4-fluoro-N-methylbenzamide**.

In conclusion, while a definitive, data-rich guide on **2-Bromo-4-fluoro-N-methylbenzamide** cannot be provided due to the absence of public data, this document offers a predictive framework and standardized methodologies for its comprehensive spectroscopic characterization. Researchers and scientists in drug development are encouraged to utilize these protocols to generate the necessary data for this compound of interest.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318518#spectroscopic-data-nmr-ir-ms-of-2-bromo-4-fluoro-n-methylbenzamide>

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